5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c31-20(29-11-10-17-6-4-5-9-19(17)29)16-30-24(32)22-23(21(27-30)18-7-2-1-3-8-18)34-25(26-22)28-12-14-33-15-13-28/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSOYOBQUGZFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CC=C5)SC(=N4)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. Its complex structure, which includes an indoline moiety and a thiazolo-pyridazine core, suggests diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is C25H23N5O3S, with a molecular weight of 473.55 g/mol. It features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O3S |
| Molecular Weight | 473.55 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds with similar structures often exhibit antitumor properties through mechanisms such as cell cycle arrest and apoptosis induction. For instance, studies on related indoline derivatives have shown their ability to inhibit cellular proliferation by inducing G2/M phase arrest and inhibiting ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis .
Biological Activity
-
Antitumor Activity :
- In vitro studies have demonstrated that derivatives of indoline, including those related to the target compound, can inhibit the growth of various cancer cell lines. The mechanism often involves apoptosis and cell cycle modulation.
- For example, a study reported that certain indolinone derivatives effectively inhibited HT-29 colon carcinoma cells, leading to significant reductions in cell viability .
-
Anti-inflammatory Effects :
- The compound's structural features suggest potential anti-inflammatory activity. Indole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
- In vivo studies indicated that specific derivatives could protect against LPS-induced septic shock in mouse models, highlighting their therapeutic potential in inflammatory diseases .
Case Studies
Case Study 1: Indolinone Derivatives
A series of indolinone derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The most potent compounds demonstrated significant inhibition of cell growth through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds similar to 5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one were tested for their ability to reduce cytokine release in LPS-stimulated macrophages. Results showed promising inhibitory effects on TNF-α and IL-6 production.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with modifications at positions 2, 5, and 7. Key examples include:
Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazinone Derivatives
Pharmacological Activity
Analgesic and Anti-inflammatory Effects
- Target Compound : The indolin-1-yl-oxoethyl group at position 5 introduces an electron-donating indole ring, which may improve receptor binding via π-π interactions or hydrogen bonding. This is consistent with findings in , where electron-donating substituents enhanced analgesic effects .
- Compound 10a/10c: Lacks the indole moiety but shares the 7-phenyl and morpholino/pyrrolidinyl groups. These showed moderate activity in early assays, suggesting the indole group in the target compound could offer superior efficacy .
- Isoxazolo[4,5-d]pyridazinone Derivatives: Compounds with isoxazole cores (e.g., 4a, 4f) demonstrated morphine-like analgesia at 25 mg/kg. The thiazolo core in the target compound may provide better metabolic stability .
Key Advantages of the Target Compound
Enhanced Binding Potential: The indole moiety’s electron-rich nature and planar structure may improve interactions with opioid or COX receptors .
Optimized Solubility: Morpholino’s oxygen atoms increase polarity, aiding absorption .
Structural Uniqueness: The combination of indolin-1-yl-oxoethyl and morpholino groups distinguishes it from analogues, reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
